molecular formula C24H28N2O3 B5196788 3-(4-Benzylpiperidin-1-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione

3-(4-Benzylpiperidin-1-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B5196788
M. Wt: 392.5 g/mol
InChI Key: ZGDQIDPOCBAYJK-UHFFFAOYSA-N
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Description

3-(4-Benzylpiperidin-1-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzylpiperidin-1-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperidine Ring: Starting with a benzylamine derivative, the piperidine ring can be formed through a cyclization reaction.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction.

    Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through a condensation reaction involving appropriate dione precursors.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the ethoxyphenyl group.

    Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidine-2,5-dione core.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions vary depending on the specific substitution but may include the use of bases or acids as catalysts.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

3-(4-Benzylpiperidin-1-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione may have applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying receptor interactions due to its piperidine structure.

    Medicine: Possible therapeutic applications, particularly in the development of drugs targeting the central nervous system.

    Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound interacts with a receptor in the central nervous system, it might act as an agonist or antagonist, modulating the receptor’s activity. The molecular targets could include neurotransmitter receptors, ion channels, or enzymes involved in signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Benzylpiperidin-1-yl)-1-phenylpyrrolidine-2,5-dione: Lacks the ethoxy group, which may affect its pharmacological properties.

    3-(4-Methylpiperidin-1-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione: Has a methyl group instead of a benzyl group, potentially altering its activity.

    3-(4-Benzylpiperidin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione: Contains a methoxy group instead of an ethoxy group, which could influence its chemical reactivity and biological activity.

Uniqueness

The presence of both the benzylpiperidinyl and ethoxyphenyl groups in 3-(4-Benzylpiperidin-1-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione may confer unique properties, such as specific receptor binding affinities or distinct pharmacokinetic profiles, making it a compound of interest for further research.

Properties

IUPAC Name

3-(4-benzylpiperidin-1-yl)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3/c1-2-29-21-10-8-20(9-11-21)26-23(27)17-22(24(26)28)25-14-12-19(13-15-25)16-18-6-4-3-5-7-18/h3-11,19,22H,2,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDQIDPOCBAYJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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